ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate
CAS No.:
Cat. No.: VC16567106
Molecular Formula: C13H13Cl2N3O4
Molecular Weight: 346.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13Cl2N3O4 |
|---|---|
| Molecular Weight | 346.16 g/mol |
| IUPAC Name | ethyl N-[(E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
| Standard InChI | InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17? |
| Standard InChI Key | JTPDYZKEVDXYKC-RVWBHJPNSA-N |
| Isomeric SMILES | CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC(=CC(=C1)Cl)Cl |
| Canonical SMILES | CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl |
Introduction
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a complex organic compound belonging to the class of carbamates. Carbamates are widely recognized for their utility in medicinal chemistry, particularly as peptide bond surrogates due to their stability and ability to penetrate biological membranes. This specific compound has garnered interest due to its potential biological applications, particularly in the fields of agrochemicals and pharmaceuticals.
Synthesis and Reaction Conditions
The synthesis of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the reaction of hydrazine derivatives with acylating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Typical solvents used include dichloromethane or ethanol, and reactions may require specific temperatures or catalytic conditions to facilitate the formation of desired intermediates.
Synthesis Steps
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Starting Materials: Hydrazine derivatives and acylating agents.
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Solvents: Dichloromethane or ethanol.
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Reaction Conditions: Controlled temperature and catalytic conditions.
Chemical Reactions and Stability
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions typical of carbamates, including hydrolysis, which is influenced by environmental conditions such as pH, temperature, and solvent polarity.
Types of Reactions
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Hydrolysis: Influenced by pH, temperature, and solvent polarity.
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Other Reactions: May include oxidation and reduction, depending on the conditions.
Biological Applications and Mechanism of Action
Research indicates that similar carbamate compounds can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine at synaptic junctions in pests. This results in paralysis and ultimately death of target organisms. The compound's mechanism of action is primarily linked to its interaction with biological targets such as enzymes or receptors involved in pest metabolism or disease pathways.
Biological Activity
| Activity | Description |
|---|---|
| Pesticidal Properties | Inhibition of acetylcholinesterase activity |
| Mechanism of Action | Interaction with enzymes or receptors in pest metabolism |
Spectroscopic Analysis and Purity Confirmation
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): Used for structural confirmation.
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Infrared (IR) Spectroscopy: Used for structural confirmation and purity assessment.
Potential Applications
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has potential applications in agrochemicals and pharmaceuticals. Research continues into optimizing its synthesis and exploring its full range of biological activities for practical applications in various fields.
Potential Uses
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Agrochemicals: Pesticidal properties.
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Pharmaceuticals: Potential therapeutic applications.
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